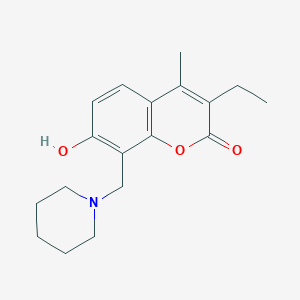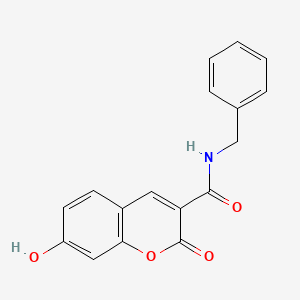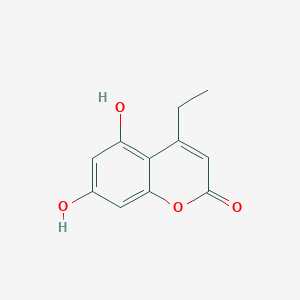
3-(1,3-thiazol-2-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-thiazol-2-yl)quinoline is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse range of applications in various fields. This compound is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-(1,3-thiazol-2-yl)quinoline involves the inhibition of protein kinase C (3-(1,3-thiazol-2-yl)quinoline), an enzyme that plays a critical role in cell signaling pathways. By inhibiting 3-(1,3-thiazol-2-yl)quinoline, this compound can disrupt the growth and proliferation of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,3-thiazol-2-yl)quinoline can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1,3-thiazol-2-yl)quinoline in lab experiments include its high potency and selectivity for 3-(1,3-thiazol-2-yl)quinoline inhibition. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
Future research on 3-(1,3-thiazol-2-yl)quinoline could focus on developing more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could investigate the potential of this compound for the treatment of other diseases such as diabetes and neurodegenerative disorders. Finally, research could explore the use of 3-(1,3-thiazol-2-yl)quinoline as a tool for studying 3-(1,3-thiazol-2-yl)quinoline signaling pathways and their role in various cellular processes.
Métodos De Síntesis
The synthesis of 3-(1,3-thiazol-2-yl)quinoline involves the condensation of 2-aminothiophenol and 2-chloroquinoline in the presence of a suitable base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity of the final product can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-(1,3-thiazol-2-yl)quinoline has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cell lines. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-quinolin-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S/c1-2-4-11-9(3-1)7-10(8-14-11)12-13-5-6-15-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAPMRRFCBCQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiazol-2-ylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)

![1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5912403.png)
![3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912406.png)
![3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one](/img/structure/B5912414.png)
![isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B5912422.png)

![7-[(4-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5912425.png)
![3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5912433.png)
![6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine](/img/structure/B5912440.png)
![(4-bromo-2-{[1-(3,4-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5912465.png)
![5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5912473.png)